2-(2,4-Difluorophenoxy)-3-methylbutanoic acid
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Overview
Description
2-(2,4-Difluorophenoxy)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-difluorophenoxy)-3-methylbutanoic acid typically involves the reaction of 2,4-difluorophenol with a suitable butanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. Common reagents include acyl chlorides or anhydrides, which react with the phenol group to form the ester, followed by hydrolysis to yield the final acid product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Difluorophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid group to an alcohol or aldehyde.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(2,4-Difluorophenoxy)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenoxy)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar phenoxy structure but different substituents
Uniqueness: 2-(2,4-Difluorophenoxy)-3-methylbutanoic acid is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical properties and reactivity compared to its chlorinated counterparts. This uniqueness makes it valuable for specific applications where fluorinated compounds are preferred .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)10(11(14)15)16-9-4-3-7(12)5-8(9)13/h3-6,10H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOPCFJHOIYCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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